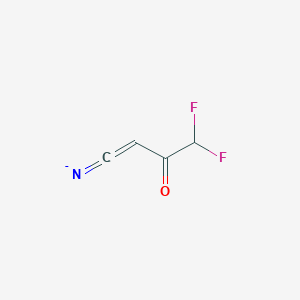
(1E)-1-cyano-3,3-difluoroprop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-cyano-3,3-difluoroprop-1-en-2-olate is an organic compound characterized by the presence of a cyano group, two fluorine atoms, and an enolate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-cyano-3,3-difluoroprop-1-en-2-olate typically involves the reaction of a suitable precursor with difluorocarbene sources under controlled conditions. One common method includes the use of difluoromethylating agents in the presence of a base to introduce the difluoropropenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the difluoromethylation process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: (1E)-1-cyano-3,3-difluoroprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The cyano and difluoropropenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(1E)-1-cyano-3,3-difluoroprop-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-1-cyano-3,3-difluoroprop-1-en-2-olate involves its interaction with molecular targets through its cyano and difluoropropenyl groups. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1E)-1-cyano-3,3-difluoroprop-1-en-2-ol: Similar structure but with a hydroxyl group.
(1E)-1-cyano-3,3-difluoroprop-1-en-2-thiol: Contains a thiol group instead of an enolate.
Uniqueness: (1E)-1-cyano-3,3-difluoroprop-1-en-2-olate is unique due to its enolate structure, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C4H2F2NO- |
|---|---|
Molecular Weight |
118.06 g/mol |
IUPAC Name |
(4,4-difluoro-3-oxobut-1-enylidene)azanide |
InChI |
InChI=1S/C4H2F2NO/c5-4(6)3(8)1-2-7/h1,4H/q-1 |
InChI Key |
KSFJDOVZPMSMDR-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=[N-])C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















